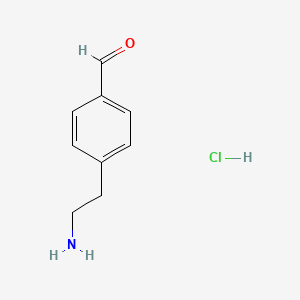

p-Aminoethylbenzaldehyde hcl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

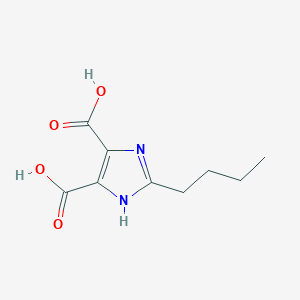

p-Aminoethylbenzaldehyde HCl is a derivative of benzaldehyde with an amino group at the para position. It is a compound of interest in various chemical syntheses and reactions due to its functional groups. While the provided papers do not directly discuss p-Aminoethylbenzaldehyde HCl, they do provide insights into the behavior of similar compounds, such as 2-aminobenzaldehydes and p-dimethylaminobenzaldehyde, which can be extrapolated to understand the properties and reactivity of p-Aminoethylbenzaldehyde HCl.

Synthesis Analysis

The synthesis of complex aminals from 2-aminobenzaldehydes is demonstrated in the first paper, where a scandium pentafluorobenzoate-catalyzed cascade reaction is used to create polycyclic ring-fused aminals . Although this paper does not directly address p-Aminoethylbenzaldehyde HCl, the methodology could potentially be applied to synthesize related compounds, suggesting that p-Aminoethylbenzaldehyde HCl could also participate in similar cascade reactions under the right conditions.

Molecular Structure Analysis

The second paper provides a detailed analysis of the crystal and molecular structure of a related compound, p-aminobenzaldehyde cyclohexylthiosemicarbazone . The study reveals how the molecule is arranged in the solid state and the types of intramolecular and intermolecular interactions it forms. This information is valuable for understanding how p-Aminoethylbenzaldehyde HCl might crystallize and what kind of molecular interactions it might exhibit.

Chemical Reactions Analysis

The first paper's discussion of the formation of ring-fused aminals and analogues of Tröger's base from 2-aminobenzaldehydes indicates that p-Aminoethylbenzaldehyde HCl could potentially undergo similar reactions to form heterocyclic compounds . The presence of the amino group in the para position is likely to influence the reactivity and the types of reactions the compound can participate in.

Physical and Chemical Properties Analysis

The solubility of p-dimethylaminobenzaldehyde in aqueous solutions of HCl and H2SO4 is explored in the third paper . This study provides insights into how the substitution of functional groups on the benzaldehyde core can affect solubility and interaction with acids. By analogy, p-Aminoethylbenzaldehyde HCl is expected to have its solubility influenced by the presence of the amino group and its protonation state in acidic environments.

Aplicaciones Científicas De Investigación

Corrosion Inhibition

A novel compound synthesized from the reaction of 4-aminoantipyrine, thiosemicarbazide, and 2-methylbenzaldehyde demonstrated significant corrosion inhibitory effects on mild steel in acidic solution, with an inhibition efficiency of up to 96.5% at 5.0 mM concentration. This suggests potential applications in protecting metals from corrosion in industrial processes (Al-amiery et al., 2013).

Fluorescence Sensing

The development of a highly sensitive and selective turn-on fluorescent probe incorporating an aldehyde group for the detection of cysteine (Cys) and homocysteine (Hcy) was reported. This probe demonstrates potential for bioimaging and detecting thiols in living cells with low toxicity, indicating its utility in biomedical research (Yang et al., 2016).

Environmental Remediation

Research on the removal of gaseous aldehydes by amino acids and their salts in ambient air revealed that compounds such as p-Aminobenzoic acid hydrochloride, which possesses both NH3+ and COOH groups, are highly effective at removing aldehydes from the air. This indicates potential applications in air purification technologies (Sugiura & Fukumoto, 2007).

Catalysis

Amino-group functionalized nanoporous polymeric solid bases, prepared through a series of chemical modifications, have shown to catalyze Knoevenagel condensation efficiently. These solid bases exhibit excellent activities and good recyclability, suggesting their use in organic synthesis and chemical manufacturing processes (Zhang et al., 2015).

Synthesis of Biomolecules

A novel heterobifunctional linker containing an aldehyde-reactive aminooxy group and a thiol-reactive maleimide group was synthesized, facilitating the simple and efficient synthesis of a maleimide-containing thiol-reactive labeling agent. This development is significant for synthesizing (18)F-labeled biomolecules for positron emission tomography (PET), indicating its application in diagnostic imaging and molecular biology research (Toyokuni et al., 2003).

Propiedades

IUPAC Name |

4-(2-aminoethyl)benzaldehyde;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c10-6-5-8-1-3-9(7-11)4-2-8;/h1-4,7H,5-6,10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGQBVINMJVONLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN)C=O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80612261 |

Source

|

| Record name | 4-(2-Aminoethyl)benzaldehyde--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80612261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-Aminoethylbenzaldehyde hcl | |

CAS RN |

64353-37-3 |

Source

|

| Record name | 4-(2-Aminoethyl)benzaldehyde--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80612261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 64353-37-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1287334.png)